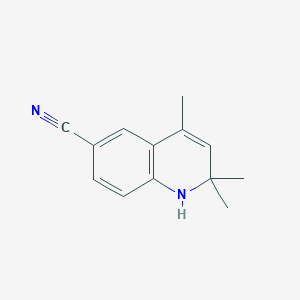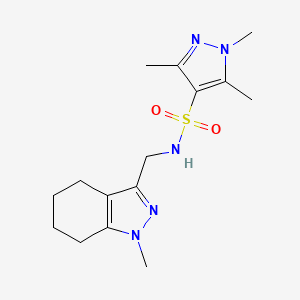
2,2,4-trimethyl-1H-quinoline-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-trimethyl-1H-quinoline-6-carbonitrile, commonly known as TMQ, is an organic compound with the chemical formula C12H13N. It is a yellow crystalline powder that is widely used as an antioxidant in rubber industry. TMQ is known for its ability to prevent degradation of rubber products due to heat, oxygen, and mechanical stress. In addition to its industrial applications, TMQ has also been studied for its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Solvent-free Synthesis of Dihydroquinolines
The compound can be used in the solvent-free synthesis of 1,2-dihydroquinolines . This process involves the reaction of anilines with acetone or a desired ketone, catalyzed by MOF-199 . This method is mild, convenient, efficient, and environmentally friendly as it does not require any solvent .
Heterogeneous Catalyst
2,2,4-trimethyl-1H-quinoline-6-carbonitrile can be used as a heterogeneous catalyst in various chemical reactions . The catalyst can be easily separated from the reaction mixture, filtered, and reused many times without significant degradation .
Synthesis of Quinazolinone Derivatives
This compound can be used in the synthesis of 4(3H)-quinazolinone derivatives . These derivatives have a diverse range of biological properties, making them of great interest in medicinal chemistry .
Antiviral Research
Although not directly mentioned, quinoline derivatives have been studied for their potential antiviral effects . Further research could explore the potential of 2,2,4-trimethyl-1H-quinoline-6-carbonitrile in this area.
Pharmaceutical Applications
Quinoline derivatives, including potentially 2,2,4-trimethyl-1H-quinoline-6-carbonitrile, have been found to exhibit various medicinal properties such as analgesic, anti-inflammatory, and anticancer activities, as well as antimicrobial activity .
Organic Synthesis
Quinoline derivatives are valuable intermediates in organic synthesis . Therefore, 2,2,4-trimethyl-1H-quinoline-6-carbonitrile could potentially be used in the synthesis of a wide range of organic compounds .
Propiedades
IUPAC Name |
2,2,4-trimethyl-1H-quinoline-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-9-7-13(2,3)15-12-5-4-10(8-14)6-11(9)12/h4-7,15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIRVXNSXNHPAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)C#N)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-trimethyl-1H-quinoline-6-carbonitrile | |
CAS RN |
1260878-45-2 |
Source


|
| Record name | 2,2,4-trimethyl-1,2-dihydroquinoline-6-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-oxo-1-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2786851.png)









![2-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2786868.png)
![9-(4-chlorophenyl)-3-[(3-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

